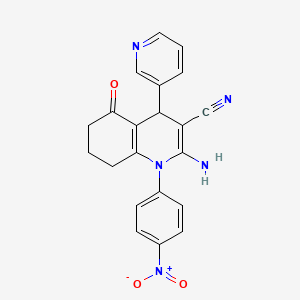

2-Amino-1-(4-nitrophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Description

2-Amino-1-(4-nitrophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a polycyclic compound featuring a hexahydroquinoline core with a nitrile group at position 3 and a 4-nitrophenyl substituent at position 1. The pyridin-3-yl group at position 4 introduces aromatic heterocyclic diversity, while the 5-oxo moiety contributes to its hydrogen-bonding capacity. Its synthesis typically involves multicomponent reactions (MCRs) using cyclohexanedione derivatives, substituted anilines, and heterocyclic aldehydes under catalytic conditions .

Properties

CAS No. |

311334-34-6 |

|---|---|

Molecular Formula |

C21H17N5O3 |

Molecular Weight |

387.4 g/mol |

IUPAC Name |

2-amino-1-(4-nitrophenyl)-5-oxo-4-pyridin-3-yl-4,6,7,8-tetrahydroquinoline-3-carbonitrile |

InChI |

InChI=1S/C21H17N5O3/c22-11-16-19(13-3-2-10-24-12-13)20-17(4-1-5-18(20)27)25(21(16)23)14-6-8-15(9-7-14)26(28)29/h2-3,6-10,12,19H,1,4-5,23H2 |

InChI Key |

YGRJZGJYJUZCJL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C(C(=C(N2C3=CC=C(C=C3)[N+](=O)[O-])N)C#N)C4=CN=CC=C4)C(=O)C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-nitrophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step reactions. One common method involves the condensation of 4-nitrobenzaldehyde, ethyl acetoacetate, and ammonium acetate in the presence of a catalyst such as piperidine. The reaction is carried out under reflux conditions, leading to the formation of the desired hexahydroquinoline derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Additionally, industrial production would require stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Key Chemical Reactions

The compound’s reactivity is driven by its functional groups, enabling participation in various transformations:

a. Nucleophilic Substitution

The amino group (-NH₂) at position 2 acts as a nucleophile, reacting with electrophiles (e.g., acid chlorides). For instance, treatment with oxalyl chloride leads to lactim formation and cyclization to pyrimidine derivatives .

b. Electrophilic Addition

The nitro group (-NO₂) at the 4-nitrophenyl substituent directs electrophilic substitution. This group can undergo reduction or participate in resonance stabilization during reactions.

c. Condensation Reactions

The cyano group (-CN) and ketone (-C=O) are reactive sites for condensation. For example, reaction with triethyl orthoformate eliminates the amino group, forming substituted pyridines .

d. Cyclocondensation

The hexahydroquinoline core can undergo further cyclization with appropriate reagents, such as α,β-diketones, to form fused heterocyclic systems.

Mechanistic Insights

a. Reaction with Oxalyl Chloride

The amino group attacks the carbonyl carbon of oxalyl chloride, forming a tetrahedral intermediate. Subsequent tautomerization and cyclization yield pyrimidine derivatives. DFT simulations indicate that the pyrimidine product is thermodynamically more stable than oxazine isomers due to lower dipole/dipole interactions .

b. DFT Simulation of Cyclocondensation

In the one-pot synthesis, DFT studies reveal that the HOMO-LUMO energy gap of arylidene malononitrile intermediates dictates reactivity. Smaller energy gaps correlate with higher reactivity, facilitating Michael addition and cyclization .

Reaction Conditions and Reagents

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| Cyclocondensation | Ethanol, triethylamine, boiling conditions | β-enaminonitrile intermediates |

| Condensation with oxalyl chloride | Oxalyl chloride, benzene, Et₃N, ambient temperature | Pyrimidoquinoline derivatives |

| Reaction with triethyl orthoformate | Triethyl orthoformate, boiling conditions | Substituted pyridines |

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to 2-amino-1-(4-nitrophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile. For instance, derivatives of quinoline and pyridine have shown effectiveness against a range of bacteria and fungi. The presence of electron-withdrawing groups (like nitro groups) enhances their antibacterial activity against Gram-positive and Gram-negative bacteria .

Anticancer Potential

The compound's structure suggests potential anticancer properties. Research indicates that similar heterocyclic compounds exhibit cytotoxic effects against various cancer cell lines. The incorporation of different substituents can modulate these effects, making it a candidate for further investigation in cancer therapy .

Antioxidant Properties

Compounds with similar structures have been studied for their antioxidant capabilities. These properties are crucial in preventing oxidative stress-related diseases. The ability to scavenge free radicals can be attributed to the presence of specific functional groups in the molecule .

Synthesis of Novel Derivatives

The compound serves as a versatile precursor for synthesizing novel derivatives through various chemical reactions such as cyclization and condensation. Researchers have successfully synthesized new pyridine and quinoline derivatives by modifying the existing structure, which can lead to enhanced biological activities .

Cross-Coupling Reactions

The synthetic pathways involving cross-coupling reactions have been explored to create more complex molecules from this compound. Such methodologies allow for the introduction of diverse functional groups that can significantly alter the pharmacological profiles of the resulting compounds .

Case Studies and Research Findings

| Study | Findings | Application |

|---|---|---|

| Garudacharia et al. (2023) | Investigated antimicrobial activity; compounds showed significant inhibition against Mycobacterium smegmatis | Antimicrobial development |

| Hilmy et al. (2023) | Explored synthesis of pyrrolo[2,3-b]pyridine derivatives; demonstrated anticancer and anti-inflammatory activities | Medicinal chemistry |

| MDPI Research (2022) | Analyzed antioxidant properties; compounds exhibited strong free radical scavenging ability | Health supplements |

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-nitrophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative of the compound being studied.

Comparison with Similar Compounds

Key Observations :

- Heterocyclic Diversity : Pyridin-3-yl (target) vs. thiophen-3-yl alters π-π stacking and hydrogen-bonding interactions. Thiophene-containing analogs may exhibit higher lipophilicity.

- Positional Isomerism : The 3-nitrophenyl substituent in introduces steric hindrance compared to the para-substituted nitro group in the target compound, affecting molecular packing and solubility.

Physicochemical Properties

Notes:

- The nitro group in the target compound increases polarity but may reduce solubility in nonpolar solvents compared to chloro or methyl substituents .

- Pyridine-containing analogs exhibit higher aqueous solubility than thiophene derivatives due to improved hydrogen-bonding capacity .

Spectroscopic Characteristics

- IR Spectroscopy: Target Compound: Expected peaks at ~2180 cm<sup>−1</sup> (C≡N), ~1650 cm<sup>−1</sup> (C=O), and ~1520 cm<sup>−1</sup> (NO2 asymmetric stretch) . 4-Methylphenyl Analog : Shows C=O at 1638 cm<sup>−1</sup> and C≡N at 2183 cm<sup>−1</sup>, with absence of nitro peaks.

<sup>1</sup>H NMR :

- Pyridin-3-yl protons in the target compound resonate at δ 8.5–9.0 ppm, while thiophen-3-yl protons in appear at δ 7.0–7.5 ppm .

Biological Activity

2-Amino-1-(4-nitrophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and various biological activities including anticancer properties and other pharmacological effects.

Synthesis

The synthesis of this compound typically involves multi-step reactions including the condensation of appropriate aldehydes with malononitrile and cyclization processes. For instance, one reported method involves refluxing a mixture of 4-nitrobenzaldehyde and malononitrile in the presence of a base to yield the desired hexahydroquinoline derivative .

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activities against various human tumor cell lines. For example:

- Cell Line Testing : Compounds derived from similar structures were tested against eight human tumor cell lines, revealing high antiproliferative effects. Notably, certain derivatives led to microtubule disruption and G2/M cell cycle arrest in melanoma cells .

- Mechanism of Action : These compounds showed potential antiangiogenic effects both in vitro and in vivo, indicating their ability to inhibit new blood vessel formation which is crucial for tumor growth .

| Compound | IC50 (μM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| 1h | 0.15 | EA.hy926 | Microtubule disruption |

| 1j | 0.04 | HCT-116 p53−/− | Centrosome de-clustering |

| 1l | 0.40 | HT-29 | G2/M cell cycle arrest |

Other Pharmacological Activities

Beyond anticancer properties, compounds similar to 2-amino-1-(4-nitrophenyl)-5-oxo derivatives have shown a range of biological activities:

- Antimicrobial Properties : Some derivatives have demonstrated antibacterial and antifungal activities .

- Antioxidant Effects : The presence of phenolic structures in these compounds contributes to their antioxidant capabilities .

- Enzymatic Inhibition : Certain derivatives have been investigated for their ability to inhibit monoamine oxidase (MAO), which is relevant for treating depression .

Case Studies

Several studies have highlighted the effectiveness of these compounds in specific contexts:

- Study on Anticancer Activity : A series of substituted aryl derivatives were synthesized and evaluated for their anticancer activity against various cell lines. The findings indicated that specific substitutions on the phenyl ring significantly enhanced activity against colorectal cancer cells .

- Evaluation of Antioxidant Activity : Research indicated that certain derivatives exhibited strong radical scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases .

Q & A

Q. What are the recommended synthetic routes for 2-amino-1-(4-nitrophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile?

- Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) involving a cyclohexane-1,3-dione derivative, 4-nitrophenylamine, pyridine-3-carbaldehyde, and malononitrile. Key steps include:

- Condensation under reflux in ethanol with catalytic piperidine.

- Isolation via recrystallization using ethanol/water mixtures.

- Confirmation of purity by TLC and melting point analysis.

Similar hexahydroquinoline derivatives synthesized via MCRs show yields >85% under optimized conditions .

Q. Which spectroscopic techniques are critical for structural characterization?

- Methodological Answer :

- 1H/13C NMR : Assign signals for aromatic protons (δ 7.2–8.5 ppm), nitrophenyl groups (δ 8.0–8.3 ppm), and pyridyl protons (δ 6.8–7.5 ppm). The NH2 group typically appears as a broad singlet (δ 5.5–6.0 ppm) .

- X-ray crystallography : Resolve chair conformations of the hexahydroquinoline core and dihedral angles between aromatic rings (e.g., nitrophenyl vs. pyridyl groups). For example, torsion angles of ~64° between C8–C9–C11–N2 have been reported in analogous structures .

- HRMS : Confirm molecular ion peaks (e.g., [M+Na]+) with mass accuracy <5 ppm .

Q. What pharmacological activities are associated with this scaffold?

- Methodological Answer : Hexahydroquinoline derivatives exhibit antiproliferative, antioxidant, and calcium channel modulation properties. For example:

- Antiproliferative activity : IC50 values of 10–50 µM against HeLa and MCF-7 cell lines via mitochondrial apoptosis pathways .

- Antioxidant activity : DPPH radical scavenging with EC50 ~20 µg/mL, comparable to ascorbic acid .

Advanced Research Questions

Q. How can reaction mechanisms for this compound’s synthesis be validated computationally?

- Methodological Answer :

- DFT calculations : Optimize transition states (e.g., Knoevenagel condensation intermediates) using B3LYP/6-31G(d,p) basis sets. Compare activation energies for pathways involving nitrophenyl vs. other aryl groups .

- Molecular docking : Simulate interactions with biological targets (e.g., EGFR kinase) to rationalize observed antiproliferative activity. Pyridyl and nitrophenyl groups often occupy hydrophobic pockets .

Q. How to address contradictory data in biological assays (e.g., varying IC50 values across studies)?

- Methodological Answer :

- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time. For example, IC50 shifts by 30% when serum concentration varies from 5% to 10% .

- Validate purity : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities >98% as contributors to variability .

- Revisit theoretical frameworks : Align results with structure-activity relationship (SAR) models, focusing on electron-withdrawing substituents (e.g., nitro groups) enhancing bioactivity .

Q. What strategies improve solubility for in vivo studies?

- Methodological Answer :

- Co-solvent systems : Use DMSO/PEG-400 (1:4 v/v) for aqueous formulations, achieving solubility >2 mg/mL .

- Salt formation : React with HCl or sodium citrate to form water-soluble salts (tested via phase-solubility diagrams) .

- Nanoemulsions : Encapsulate in PLGA nanoparticles (size ~150 nm) to enhance bioavailability by 3–5× .

Q. How to design stability studies under physiological conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.